PKI 166 hydrochloride
Description
Contextualization of Epidermal Growth Factor Receptor (EGFR) Family and Associated Signaling in Disease Pathogenesis
The Epidermal Growth Factor Receptor (EGFR) family is a subfamily of four closely related receptor tyrosine kinases (RTKs) that are crucial for regulating fundamental cellular processes such as proliferation, differentiation, migration, and survival. ahajournals.orgwikipedia.org The family consists of four members:
EGFR (also known as ErbB1 or HER1)
HER2/neu (ErbB2)
HER3 (ErbB3)
HER4 (ErbB4)
These receptors are transmembrane proteins composed of an extracellular ligand-binding domain, a transmembrane segment, and an intracellular domain with tyrosine kinase activity. nih.gov The signaling cascade is initiated when a specific ligand, such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α), binds to the extracellular domain of an EGFR family member. wikipedia.orgnih.gov This binding induces a conformational change, leading to the formation of receptor homodimers (e.g., EGFR/EGFR) or heterodimers (e.g., EGFR/HER2). nih.gov HER2 is a notable exception as it has no known direct activating ligand but is the preferred dimerization partner for other ErbB receptors. wikipedia.orgnih.gov
Dimerization activates the intrinsic tyrosine kinase domain, resulting in the autophosphorylation of specific tyrosine residues in the C-terminal tail of the receptors. ahajournals.orgnih.gov These phosphorylated sites act as docking points for various signaling proteins, which in turn activate multiple downstream intracellular pathways, including the Ras/MAPK, PI3K/Akt, and STAT pathways. nih.govtbzmed.ac.ir
In healthy tissues, EGFR signaling is tightly regulated. However, in many types of cancer, this regulation is lost. Aberrant activation of EGFR signaling, often due to receptor overexpression or mutations, is a common feature in numerous solid tumors, including those of the lung, colon, pancreas, and breast. nih.govtbzmed.ac.ir This dysregulation can lead to uncontrolled cell proliferation, inhibition of apoptosis (programmed cell death), tumor-induced blood vessel formation (angiogenesis), and metastasis, making the EGFR family a prime target for therapeutic intervention. wikipedia.orgnih.gov
Table 1: The EGFR (ErbB) Family of Receptors
| Receptor | Also Known As | Key Characteristics |
|---|---|---|
| EGFR | ErbB1, HER1 | Binds multiple ligands (EGF, TGF-α, etc.); fully functional kinase. nih.gov |
| HER2 | ErbB2, neu | No known direct ligand; preferred dimerization partner for other ErbB receptors. wikipedia.orgnih.gov |
| HER3 | ErbB3 | Lacks intrinsic tyrosine kinase activity; signals through heterodimerization with other ErbB members. nih.gov |
| HER4 | ErbB4 | Fully functional receptor that binds ligands and has kinase activity. nih.govfrontiersin.org |
Overview of Receptor Tyrosine Kinase Inhibitors (RTKIs) in Preclinical Research
Receptor Tyrosine Kinase Inhibitors (RTKIs) represent a major class of targeted therapeutic agents developed to counteract the aberrant signaling seen in many diseases, particularly cancer. mdpi.comnih.gov Unlike monoclonal antibodies that target the extracellular domain of receptors, RTKIs are small molecules designed to penetrate the cell membrane and act intracellularly. mdpi.comnih.gov
The primary mechanism of action for most RTKIs involves competing with adenosine (B11128) triphosphate (ATP) for its binding site within the catalytic kinase domain of the receptor. nih.govresearchgate.net By blocking this site, RTKIs prevent the autophosphorylation of the receptor, thereby inhibiting the activation of all downstream signaling cascades. nih.gov This targeted inhibition can halt cell proliferation and induce apoptosis in cancer cells that are dependent on these pathways for growth and survival. mdpi.com
In preclinical research, RTKIs are invaluable tools for several reasons:
Target Validation: They help confirm the role of specific RTKs in disease processes.
Mechanism of Action Studies: They allow researchers to dissect the downstream effects of inhibiting a particular signaling pathway. asm.org
Drug Discovery: They serve as lead compounds or benchmarks for the development of new, more potent, or more selective inhibitors.
Preclinical studies involving RTKIs have demonstrated their potential to not only inhibit tumor growth but also to affect the tumor microenvironment, for instance by decreasing angiogenesis. nih.gov The development and characterization of numerous RTKIs in preclinical models have been instrumental in advancing the field of targeted cancer therapy. mdpi.comup.ac.za
Significance of PKI 166 Hydrochloride as a Model Compound for EGFR/HER2 Inhibition Studies
This compound is a potent and selective inhibitor that has been widely used in preclinical research as a model compound for studying the dual inhibition of EGFR and HER2. researchgate.netinvivochem.com It belongs to the pyrrolo-pyrimidine class of compounds and functions as a reversible inhibitor that competes with ATP at the kinase domain of the receptors. researchgate.netnih.gov
The significance of this compound in research stems from its well-defined and potent biochemical profile. It is a highly potent inhibitor of EGFR kinase with a half-maximal inhibitory concentration (IC50) of 0.7 nM. medchemexpress.comrndsystems.com Furthermore, it demonstrates high selectivity, being over 3,000-fold more selective for EGFR kinase compared to a panel of serine/threonine kinases, ensuring that its observed effects are primarily due to the intended target inhibition. rndsystems.comtocris.com
Table 2: Properties of this compound
| Property | Description | Source(s) |
|---|---|---|
| Chemical Name | 4-[4-[[(1R)-1-Phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol hydrochloride | tocris.com |
| Molecular Formula | C20H18N4O.HCl | rndsystems.comtocris.com |
| Mechanism of Action | Reversible, ATP-competitive inhibitor of EGFR (HER1) and HER2 tyrosine kinases. | researchgate.netinvivochem.com |
| Potency (IC50) | 0.7 nM for EGFR kinase inhibition. | medchemexpress.comrndsystems.comncats.io |
Research findings from preclinical studies underscore the utility of PKI 166 as a model inhibitor:
Inhibition of EGFR Signaling: In laboratory settings, PKI 166 effectively inhibits the autophosphorylation of EGFR in a dose-dependent manner in various cancer cell lines. invivochem.commedchemexpress.com
Anti-Tumor and Anti-Metastatic Activity: In mouse models of human pancreatic cancer, treatment with PKI 166 led to a reduction in tumor growth, angiogenesis, and metastasis. rndsystems.comtocris.com
Synergy with Chemotherapy: Studies have shown that PKI 166 can potentiate the cytotoxic effects of other therapeutic agents, such as gemcitabine (B846), in pancreatic cancer models. invivochem.comnih.gov
Imaging and Response Monitoring: PKI 166 has been used as a tool to evaluate noninvasive imaging techniques, such as PET scans with the tracer 18F-FLT, to monitor the antiproliferative effects of kinase inhibitor therapy, demonstrating a decrease in tumor cell proliferation upon treatment. snmjournals.org
Collectively, its potent and selective dual-inhibitory action, combined with extensive characterization in a variety of preclinical models, establishes this compound as a crucial reference compound. It allows researchers to probe the biological consequences of simultaneously blocking the EGFR and HER2 signaling pathways, making it an important tool in the ongoing development of targeted cancer therapeutics.
Properties
Molecular Formula |
C20H18N4O.HCl |
|---|---|
Molecular Weight |
366.84 |
Synonyms |
4-[4-[[(1R)-1-Phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol hydrochloride |
Origin of Product |
United States |
Molecular and Biochemical Pharmacology of Pki 166 Hydrochloride
Mechanism of Kinase Inhibition
ATP-Competitive Binding and Kinase Domain Interaction
PKI-166 hydrochloride is a synthetically derived organic compound that functions as a potent inhibitor of specific protein kinases. nih.govguidetopharmacology.org Its mechanism of action is centered on its ability to act as an ATP-competitive inhibitor. bertin-bioreagent.comnih.gov This means that PKI-166 directly competes with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site within the kinase domain of its target proteins. nih.govrsc.org The kinase domain is a structurally conserved region in kinases responsible for binding ATP and transferring a phosphate (B84403) group to a substrate protein. nih.gov By occupying the ATP-binding pocket, PKI-166 effectively blocks the catalytic function of the kinase, thereby preventing the phosphorylation of downstream substrates. nih.gov This reversible inhibition is a key feature of its molecular interaction. researchgate.netguidetopharmacology.org The pyrrolo-pyrimidine structure of PKI-166 is crucial for this interaction, allowing it to fit into the ATP-binding cleft of sensitive kinases. nih.govresearchgate.net
The interaction of PKI-166 with the kinase domain of the epidermal growth factor receptor (EGFR) has been a primary focus of study. The EGFR kinase domain, like other tyrosine kinases, has a bilobal structure. nih.gov The ATP-binding site is located in the cleft between the smaller N-lobe and the larger C-lobe. nih.gov PKI-166's binding to this site prevents the conformational changes necessary for kinase activation and subsequent signal transduction. nih.govnih.gov
Target Specificity Profile: EGFR and HER2 (ErbB1 and ErbB2) Inhibition
PKI-166 hydrochloride demonstrates potent inhibitory activity against members of the ErbB family of receptor tyrosine kinases, specifically the epidermal growth factor receptor (EGFR, also known as ErbB1 or HER1) and human epidermal growth factor receptor 2 (HER2, or ErbB2). nih.govnih.gov It is recognized as a dual inhibitor of these two key receptors, which are often implicated in the growth and survival of various cancer cells. researchgate.netresearchgate.net
Research has shown that PKI-166 effectively inhibits the autophosphorylation of both EGFR and HER2. researchgate.netmedchemexpress.com In cellular assays, treatment with PKI-166 leads to a dose-dependent reduction in the phosphorylation levels of these receptors, even in the presence of stimulating ligands like EGF. researchgate.net This inhibition of receptor activation is a direct consequence of its ATP-competitive binding mechanism. The potent inhibition of EGFR tyrosine kinase activity is highlighted by a reported IC50 value of 0.7 nM. medchemexpress.comtocris.comrndsystems.com
Selectivity Assessment Against Serine/Threonine Kinases and Other Tyrosine Kinases (e.g., c-Abl, c-Src, VEGFRs)
A critical aspect of a kinase inhibitor's pharmacological profile is its selectivity. PKI-166 hydrochloride exhibits a high degree of selectivity for its primary targets, EGFR and HER2, when compared to a broad range of other kinases. tocris.comrndsystems.com
Notably, it displays more than 3000-fold selectivity against a panel of serine/threonine kinases. tocris.comrndsystems.com For instance, its inhibitory activity against Protein Kinase Cα (PKCα) and Cdc2/cyclin B is significantly lower, with IC50 values reported to be greater than 100 µM and 78 µM, respectively. bertin-bioreagent.com
While highly selective against serine/threonine kinases, PKI-166 does show inhibitory activity against some other non-receptor tyrosine kinases. The table below summarizes the inhibitory concentrations (IC50) of PKI-166 against a selection of tyrosine kinases.
| Kinase Target | IC50 (µM) |
| EGFR | 0.0007 |
| c-Abl | 0.028 |
| c-Src | 0.103 |
| VEGFR2/KDR | 0.327 |
| FLT1 | 0.962 |
| c-Kit | 2.21 |
| FLK | >1 |
| c-Met | >1 |
| Tek | >1 |
| PKCα | >100 |
| Cdc2/cyclin B | 78 |
This table presents a compilation of IC50 values from available research data. bertin-bioreagent.com
Downstream Signaling Pathway Modulation
The inhibition of EGFR and HER2 by PKI-166 hydrochloride directly impacts the intracellular signaling cascades that are regulated by these receptors. The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3′-Kinase (PI3K)/Akt signaling cascade. nih.govmdpi.com
Regulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway
The MAPK/ERK pathway is a crucial signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, playing a key role in cell proliferation, differentiation, and survival. wikipedia.orgnih.govmdpi.com Upon activation, EGFR and HER2 initiate a series of phosphorylation events that activate the MAPK/ERK pathway. youtube.com
Studies have demonstrated that PKI-166 effectively inhibits the phosphorylation of key components within this pathway. nih.gov By blocking the initial receptor tyrosine kinase activity of EGFR and HER2, PKI-166 prevents the downstream activation of MAPK and ERK. nih.govub.edu This disruption of the signaling cascade contributes to the anti-proliferative effects observed with PKI-166 treatment. nih.gov Research in epidermoid carcinoma cells has shown that PKI-166 inhibits growth factor-induced phosphorylation of MAPK and JNK. nih.gov
Impact on the Phosphatidylinositol 3′-Kinase (PI3K)/Akt Signaling Cascade
The PI3K/Akt pathway is another critical signaling network downstream of EGFR and HER2 that is central to regulating cell survival, growth, and metabolism. mdpi.comfrontiersin.org Activation of EGFR leads to the recruitment and activation of PI3K, which in turn phosphorylates and activates Akt. kcl.ac.uk
PKI-166 has been shown to inhibit the PI3K/Akt signaling cascade. nih.gov By preventing the autophosphorylation of EGFR, PKI-166 blocks the initial step required for the activation of this pathway. medchemexpress.com Consequently, the phosphorylation and activation of Akt are suppressed. nih.gov This inhibition of the PI3K/Akt pathway is a significant contributor to the cellular effects of PKI-166, including the induction of apoptosis. nih.gov
Induction of Apoptotic Pathways and Cell Death Mechanisms (e.g., p53, Caspases)
PKI-166 hydrochloride actively promotes apoptosis, or programmed cell death, through a multi-faceted approach that engages key regulatory proteins and signaling cascades. In epidermoid carcinoma cells, treatment with PKI-166 leads to hallmark morphological and biochemical signs of apoptosis, including cell shrinkage, chromatin condensation, and the formation of a DNA ladder. nih.gov This process is fundamentally linked to the activation of the p53 tumor suppressor pathway. nih.gov
The p53 protein, often termed the "guardian of the genome," can initiate apoptosis in response to cellular stress by activating the transcription of genes that promote cell death. nih.govthermofisher.comexcli.de Research indicates that PKI-166 treatment results in a dose-dependent increase in the expression of p53. nih.gov Activated p53 can trigger the intrinsic (mitochondrial) apoptotic pathway. thermofisher.commayo.edu PKI-166 has been shown to disrupt the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins, causing an imbalance in the Bax/Bcl-2 ratio that favors the pro-apoptotic member Bax. nih.gov This shift is a critical step, as it leads to mitochondrial membrane depolarization, an event also observed following PKI-166 treatment. nih.gov The permeabilization of the mitochondrial outer membrane allows for the release of cytochrome c, which in turn activates a cascade of cysteine proteases known as caspases. mdpi.comyoutube.com
The activation of this caspase cascade is a central mechanism in the execution phase of apoptosis. mayo.edunih.gov PKI-166 treatment triggers this cascade, leading to the subsequent cleavage of crucial cellular substrates, such as poly (ADP-ribose) polymerase (PARP), which ultimately dismantles the cell in a controlled manner. nih.gov Furthermore, the compound's ability to stimulate reactive oxygen species (ROS) contributes to this apoptotic induction, indicating that PKI-166 leverages redox signaling to drive cancer cells toward self-destruction. nih.gov
| Apoptotic Marker | Effect Observed with PKI-166 Treatment | Reference |
|---|---|---|
| p53 Expression | Induced in a dose-dependent manner | nih.gov |
| Bax/Bcl-2 Ratio | Imbalanced to favor apoptosis | nih.gov |
| Mitochondrial Membrane | Depolarization stimulated | nih.gov |
| Caspase Cascade | Triggered | nih.gov |
| PARP | Cleavage observed | nih.gov |
| Reactive Oxygen Species (ROS) | Actively stimulated | nih.gov |
Influence on Cell Cycle Progression
PKI-166 hydrochloride exerts significant inhibitory effects on cellular proliferation by intervening in the cell cycle, the tightly regulated series of events that govern cell division. nih.gov A key mechanism of its action is the arrest of the cell cycle, preventing cancer cells from progressing toward mitosis. Analysis of cell populations treated with PKI-166 reveals an increased fraction of cells in the sub-G1 phase of the cell cycle, a common indicator of apoptotic cells with fragmented DNA. nih.gov
The progression through the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners. nih.govmdpi.com The transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint. nih.gov PKI-166 has been demonstrated to inhibit the expression of both cyclin-D1 and cyclin-E, two key proteins that regulate this G1-S transition. nih.gov Cyclin D partners with CDK4 and CDK6, while cyclin E partners with CDK2, and both complexes are essential for phosphorylating the retinoblastoma protein (Rb), thereby allowing the cell to enter the S phase. targetedonc.comembopress.org
In addition to suppressing pro-proliferative cyclins, PKI-166 induces the expression of p21. nih.gov The p21 protein is a potent CDK inhibitor and a primary transcriptional target of p53. nih.gov By upregulating p21, PKI-166 effectively puts the brakes on the cell cycle machinery, preventing the cyclin-CDK complexes from performing their function and leading to a halt in cell cycle progression, which complements its apoptosis-inducing activities. nih.govnih.gov
| Cell Cycle Regulator | Observed Effect of PKI-166 | Role in Cell Cycle | Reference |
|---|---|---|---|
| Cyclin-D1 | Expression inhibited | Promotes G1-S transition (with CDK4/6) | nih.gov |
| Cyclin-E | Expression inhibited | Promotes G1-S transition (with CDK2) | nih.gov |
| p21 | Expression induced | Inhibits cyclin-CDK complexes, causing cell cycle arrest | nih.gov |
Modulation of Transcription Factors (e.g., AP-1)
The influence of PKI-166 hydrochloride extends to the regulation of transcription factors, which are pivotal in converting extracellular signals into changes in gene expression that can dictate cell fate, including proliferation and survival. One such key transcription factor is Activator Protein-1 (AP-1). medchemexpress.com AP-1 is not a single protein but a complex typically formed by dimers of proteins from the Jun and Fos families. medchemexpress.comnih.gov Its activity is heavily regulated by upstream signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) cascades. elsevierpure.com
Research has shown that PKI-166 inhibits the growth factor-induced phosphorylation of key components of the MAPK pathway, including MAPK/ERK and JNK (c-Jun N-terminal kinase). nih.gov Since AP-1 is a primary downstream target of these kinase cascades, inhibiting them directly impacts AP-1's ability to be activated and to regulate the transcription of its target genes. nih.govelsevierpure.com By blocking the phosphorylation of MAPK/ERK and JNK, PKI-166 effectively curtails the signaling that leads to AP-1 activation. nih.gov This modulation is significant, as AP-1 controls the expression of a wide array of genes involved in cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is often implicated in cancer. medchemexpress.comnih.gov
Preclinical Efficacy Studies of Pki 166 Hydrochloride
In Vitro Cellular Activities
In vitro studies have been crucial in elucidating the mechanisms through which PKI 166 hydrochloride exerts its anti-cancer effects at the cellular level.
Antiproliferative Effects in Various Cancer Cell Lines
PKI 166 has demonstrated significant antiproliferative activity across a variety of human cancer cell lines, particularly those expressing EGFR.
Epidermoid Carcinoma: In A431 epidermoid carcinoma cells, which are known to overexpress EGFR, PKI 166 shows potent cytotoxic effects aacrjournals.org.
Breast Cancer: The compound's ability to inhibit growth has been tested in a panel of breast cancer cell lines with varying levels of EGFR and HER2 expression. Treatment with PKI 166 resulted in different levels of growth inhibition, being particularly effective in cells with high levels of these growth factor receptors, such as MDA-MB-468, SUM149, and SKBR3 cells nih.gov.
| Cell Line | Receptor Status | Growth Inhibition at 0.5 µM PKI 166 (%) | Growth Inhibition at 5.0 µM PKI 166 (%) |
|---|---|---|---|
| MDA-MB-231 | EGFR+, HER2- | 16 | 36 |
| MDA-MB-468 | EGFR++, HER2- | 44 | 80 |
| SUM149 | EGFR++, HER2- | 45 | 75 |
| MCF7 | EGFR+, HER2+ | 10 | 28 |
| T47D | EGFR+, HER2+ | 12 | 30 |
| SKBR3 | EGFR+, HER2++ | 40 | 78 |
Pancreatic Cancer: In human pancreatic cancer cells, pretreatment with PKI 166 inhibits EGFR autophosphorylation in a dose-dependent manner medchemexpress.comaacrjournals.org. Studies have also shown that PKI 166 can enhance the cytotoxic effects of standard chemotherapy agents. For instance, in the L3.6pl pancreatic cancer cell line, the addition of PKI 166 significantly lowered the concentration of gemcitabine (B846) required to achieve 50% growth inhibition (IC50) aacrjournals.org. Furthermore, the use of EGFR inhibitors like PKI 166 has been shown to reverse gemcitabine resistance in pancreatic cancer cells under hypoxic conditions wjgnet.com.
| Treatment | IC50 Value (µM) |
|---|---|
| Gemcitabine alone | 0.88 |
| Gemcitabine + PKI 166 | 0.52 |
Induction of Apoptosis in Tumor Cells
A key mechanism of action for PKI 166 is the induction of programmed cell death, or apoptosis. In A431 epidermoid carcinoma cells, treatment with PKI 166 leads to an increased fraction of cells in the sub-G1 phase of the cell cycle, chromatin condensation, and DNA laddering, all of which are hallmarks of apoptosis aacrjournals.org. This process is triggered by an imbalance of the Bax/Bcl-2 ratio, which initiates a caspase cascade and subsequent cleavage of PARP aacrjournals.org. Similarly, in breast cancer cell lines that are sensitive to its antiproliferative effects, PKI 166 was also found to induce apoptosis nih.gov. This pro-apoptotic effect has also been observed in glioma cells, where PKI 166 treatment increased the activation of caspase-3/7 jci.org.
Inhibition of Cell Migration and Invasion
The metastatic spread of cancer is a major cause of mortality, and targeting pathways involved in cell migration and invasion is a critical therapeutic strategy. Preclinical studies show that PKI 166 can inhibit the metastatic properties of cancer cells aacrjournals.org. In A431 cells, it suppresses colony formation and inhibits the activity of matrix metalloproteinase 9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, which is a key step in cancer cell invasion aacrjournals.org.
In Vivo Therapeutic Potential in Disease Models
The promising in vitro results prompted the evaluation of this compound in animal models to assess its therapeutic efficacy in a more complex biological system.
Anti-tumor Efficacy in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical anti-cancer drug evaluation. PKI 166 has demonstrated significant anti-tumor activity in several xenograft models aacrjournals.org.
Pancreatic Cancer Models: Inhibition of Tumor Growth and Metastasis
The efficacy of PKI 166 has been extensively studied in orthotopic xenograft models of human pancreatic cancer, where L3.6pl cells are implanted directly into the pancreas of nude mice aacrjournals.org.
Inhibition of Tumor Growth: In this model, oral administration of PKI 166 as a single agent resulted in a significant reduction in the volume of primary pancreatic tumors aacrjournals.orgsemanticscholar.org. When used in combination with the chemotherapeutic drug gemcitabine, the anti-tumor effect was even more pronounced aacrjournals.orgnih.gov.
| Treatment Group | Reduction in Tumor Volume (%) |
|---|---|
| PKI 166 alone | 45% |
| Gemcitabine alone | 59% |
| PKI 166 + Gemcitabine | 85% |
Non-Oncological Preclinical Applications
Beyond its applications in oncology, this compound has been investigated for its cardiovascular effects. Preclinical studies have demonstrated its potential as an antihypertensive agent. In a hypertensive chronic kidney disease model using 5/6 nephrectomized (5/6Nx) rats, this compound showed significant cardiovascular benefits nih.govrug.nlresearchgate.net.
From week 6 to week 12 after disease induction, treatment with this compound attenuated the progression of hypertension nih.govrug.nl. Notably, this effect was comparable to that of lisinopril (B193118), an established angiotensin-converting enzyme (ACE) inhibitor nih.govrug.nl. The antihypertensive effect of this compound was observed to be independent of any beneficial effects on the progression of renal injury, as it did not affect proteinuria or glomerulosclerosis, unlike lisinopril nih.govrug.nl. The compound also maintained cardiac function, specifically the left ventricle end-diastolic pressure, and attenuated the increase in phosphorylated EGFR in the heart tissue of the hypertensive rats nih.gov.
Effects of this compound on Blood Pressure in 5/6 Nephrectomized Rats
| Treatment Group | Outcome | Key Finding | Reference |
|---|---|---|---|
| 5/6Nx + PKI 166 | Blood Pressure | Attenuated the progression of hypertension. | nih.govrug.nl |
| 5/6Nx + Lisinopril | Blood Pressure | Attenuated the progression of hypertension (comparative). | nih.govrug.nl |
| 5/6Nx + PKI 166 | Cardiac Function | Maintained left ventricle end-diastolic pressure. | nih.gov |
| 5/6Nx + PKI 166 | Renal Function | No significant effect on proteinuria or glomerulosclerosis. | nih.govrug.nl |
Preclinical Pharmacokinetics and Metabolism of Pki 166 Hydrochloride
Identification and Characterization of Major Metabolites (e.g., ACU154, O-glucuronide)
The principal metabolite of PKI-166 identified in preclinical studies is ACU154. nih.gov This major metabolite is an O-glucuronide, formed by the conjugation of a glucuronic acid moiety to the parent compound. nih.gov Glucuronidation is a common metabolic pathway that increases the water solubility of xenobiotics, thereby facilitating their excretion from the body, typically via the bile or urine. The characterization of ACU154 as an O-glucuronide provides key insights into the metabolic pathways involved in the detoxification and elimination of PKI-166.
Role of Specific Drug Transporters in Disposition (e.g., MRP2, OATP2, BSEP)
The disposition of PKI-166 and its primary metabolite, ACU154, is significantly influenced by the activity of specific drug transporters located in the liver. Key transporters involved in the hepatic transport of ACU154 have been identified as the multidrug resistance-associated protein 2 (MRP2) and the organic anion-transporting polypeptide 2 (OATP2). nih.gov
Studies utilizing Madin-Darby canine kidney II (MDCKII) cells genetically engineered to express these human transporters demonstrated that ACU154 is a substrate for both MRP2 and OATP2. nih.gov Further investigations using liver canalicular membrane vesicles from Wistar rats confirmed that rat mrp2 actively transports ACU154. nih.gov
Interestingly, while PKI-166 itself can efficiently cross cell membranes, its transport is not directly facilitated by MRP2 or OATP2. nih.gov However, PKI-166 was found to inhibit the transport activity of OATP2. nih.gov Both PKI-166 and its metabolite ACU154 were shown to affect transport processes mediated by MRP2/mrp2, OATP2, and the bile salt export pump (BSEP). nih.gov
The interaction of PKI-166 and ACU154 with these transporters is summarized in the table below:
| Compound | Transporter | Effect |
| ACU154 | MRP2/mrp2 | Substrate |
| ACU154 | OATP2 | Substrate |
| PKI-166 | OATP2 | Inhibitor |
| ACU154 | BSEP | Inhibition dependent on mrp2 activity |
| PKI-166 | MRP2/mrp2 | Affects transport |
| ACU154 | MRP2/mrp2 | Affects transport |
Enterohepatic Recirculation in Preclinical Species
The pronounced biliary excretion of PKI-166 metabolites, particularly ACU154, suggests a potential for enterohepatic recirculation. nih.gov This process involves the excretion of a drug or its metabolites into the bile, followed by their reabsorption from the intestine back into the systemic circulation. While the available preclinical data strongly points to the necessary conditions for enterohepatic recirculation—namely, significant biliary excretion—further specific studies in preclinical species would be required to fully quantify the extent of this phenomenon for PKI-166 hydrochloride.
Mechanisms of Acquired Resistance to Pki 166 Hydrochloride in Preclinical Models
Role of Bypass Signaling Pathways in Mediating Resistance
Bypass signaling pathways are a primary mechanism of off-target acquired resistance. nih.govnih.gov In this scenario, cancer cells activate alternative receptor tyrosine kinases (RTKs) or downstream signaling cascades to circumvent the inhibition of EGFR. elsevierpure.comnih.gov This reactivation of key downstream pathways, such as the PI3K/AKT and MEK/ERK pathways, allows the cancer cells to maintain proliferation and survival despite the continued presence of the EGFR inhibitor. nih.govnih.gov
Several key bypass pathways have been identified in preclinical studies of resistance to EGFR TKIs:
MET Amplification : Amplification of the MET gene, which encodes for another receptor tyrosine kinase, is a well-established mechanism of acquired resistance. nih.govnih.gov Increased MET signaling can drive downstream pathways independently of EGFR, thereby rendering the cells insensitive to EGFR inhibition. nih.govnih.gov This mechanism has been observed in 5-21% of cases of resistance to first and second-generation EGFR-TKIs. nih.gov
AXL Activation : Overexpression and activation of the AXL receptor tyrosine kinase have been identified as a significant driver of resistance. nih.govnih.gov In resistant preclinical models, AXL was found to dimerize with and phosphorylate EGFR, leading to the activation of the PLCγ-PKC-mTOR signaling axis, which sustains cell growth even when the PI3K pathway is inhibited. nih.gov Genetic or pharmacological inhibition of AXL has been shown to restore sensitivity to EGFR TKIs in these models. nih.gov
HER2/HER3 Activation : The human epidermal growth factor receptor 2 (HER2, also known as ERBB2) and HER3 are other members of the ErbB family of receptors. Their activation can also serve as a bypass track to mediate resistance to EGFR-specific inhibitors. elsevierpure.comfrontiersin.org
IGF1R Activation : Activation of the Insulin-like Growth Factor 1 Receptor (IGF1R) has been identified as a bypass signaling pathway in certain preclinical models. In cells that acquired dual resistance to both EGFR and MET inhibitors, activation of the IGF/IGF1R pathway was observed. bohrium.com
The table below summarizes key bypass signaling pathways implicated in resistance to EGFR TKIs like PKI 166 hydrochloride.
| Bypass Signaling Pathway | Mediating Molecule(s) | Downstream Effect | Reference |
| MET Amplification | MET Receptor Tyrosine Kinase | Activation of PI3K/AKT and MEK/ERK pathways | nih.govnih.gov |
| AXL Activation | AXL Receptor Tyrosine Kinase, GAS6 (ligand) | Activation of PLCγ-PKC-mTOR axis | nih.govnih.gov |
| HER2/HER3 Signaling | HER2/HER3 Receptor Tyrosine Kinases | Reactivation of downstream signaling | elsevierpure.comfrontiersin.org |
| IGF1R Signaling | IGF1 Receptor | Sustained proliferation despite EGFR/MET inhibition | bohrium.com |
Preclinical Models for Studying Resistance Evolution
The study of acquired resistance heavily relies on the development and use of various preclinical models that can recapitulate the complexities of tumor evolution under therapeutic pressure. nih.gov These models are essential for identifying resistance mechanisms and for testing novel therapeutic strategies to overcome them. nih.govresearchgate.net
In Vitro Models (Cell Lines) : Cancer cell lines are a foundational tool for resistance studies. Models of acquired resistance are typically generated by exposing sensitive cancer cell lines, such as the EGFR-mutant HCC827 non-small cell lung cancer line, to gradually increasing concentrations of an EGFR TKI over an extended period. nih.gov This process selects for cells that have developed resistance mechanisms. These resistant cell lines can then be used for high-throughput screening of drug combinations and for detailed molecular analysis to identify the specific changes that confer resistance. nih.gov
In Vivo Models (Xenografts) : To study resistance in a more complex biological system, in vivo models are employed. nih.gov
Cell Line-Derived Xenografts (CDX) : In this approach, resistant cell lines established in vitro are implanted into immunodeficient mice. These models allow researchers to assess how the resistance mechanisms identified in vitro affect tumor growth and response to therapy in a living organism.
Patient-Derived Xenografts (PDX) : PDX models involve the direct implantation of tumor fragments from a patient into an immunodeficient mouse. researchgate.net These models are considered to have high fidelity as they better preserve the original tumor's heterogeneity and microenvironment. nih.govresearchgate.net PDX models derived from patients who have developed resistance to EGFR TKIs are particularly valuable for studying clinically relevant resistance mechanisms and for testing the efficacy of new treatment strategies. nih.gov
The table below outlines the primary preclinical models used in the study of therapeutic resistance.
| Model Type | Description | Key Advantages | Key Limitations |
| In Vitro Cell Lines | Cancer cells cultured in the lab and exposed to the drug to select for resistant populations. | High-throughput, reproducible, cost-effective, ideal for mechanistic studies. | Lack of tumor microenvironment and systemic complexity. |
| Cell Line-Derived Xenografts (CDX) | Resistant cell lines are implanted into immunodeficient mice. | Allows for in vivo validation of in vitro findings; studies tumor growth. | Lacks the full heterogeneity of the original patient tumor. |
| Patient-Derived Xenografts (PDX) | Tumor tissue from a patient is directly implanted into an immunodeficient mouse. | Preserves original tumor heterogeneity and microenvironment; high clinical relevance. | Costly, lower throughput, requires immunodeficient hosts. |
By utilizing these diverse preclinical models, researchers can effectively identify and validate the molecular pathways driving resistance to this compound, paving the way for the development of strategies to prevent or overcome this critical therapeutic hurdle. nih.gov
Preclinical Combination Strategies with Pki 166 Hydrochloride
Synergistic Interactions with Chemotherapeutic Agents
Potentiation of Gemcitabine (B846) Activity in Pancreatic Cancer Models
Preclinical studies have demonstrated a significant synergistic and additive effect when combining PKI 166 hydrochloride with gemcitabine in pancreatic cancer models. In an orthotopic model using L3.6pl human pancreatic carcinoma cells in nude mice, combination therapy resulted in a markedly greater reduction in tumor volume compared to either agent alone. While gemcitabine monotherapy led to a 70% reduction in tumor volume, the daily administration of oral this compound with injected gemcitabine produced a 97% decrease in tumor volume nih.gov. Similarly, a regimen of thrice-weekly oral this compound combined with gemcitabine resulted in a 95% reduction in tumor volume nih.gov.
These inhibitory effects on the primary tumor were also associated with a significant inhibition of lymph node and liver metastasis nih.gov. The enhanced efficacy of the combination is further supported by in vitro findings where non-cytostatic concentrations of this compound increased the cytotoxic effects of gemcitabine karger.com. Histological analysis of tumor specimens from these studies revealed that the combination therapy induced apoptosis and suppressed the proliferation of tumor cells oup.com. This potentiation of gemcitabine's activity highlights the potential of dual-targeting strategies in pancreatic cancer.
| Treatment Group | Tumor Volume Reduction (%) | Reference |
|---|---|---|
| Gemcitabine (alone) | 70% | nih.gov |
| PKI 166 (daily, alone) | 72% | nih.gov |
| PKI 166 (3x/week, alone) | 69% | nih.gov |
| PKI 166 (daily) + Gemcitabine | 97% | nih.gov |
| PKI 166 (3x/week) + Gemcitabine | 95% | nih.gov |
Enhancement of Paclitaxel (B517696) Efficacy in Oral Cancer and Prostate Cancer Models
Oral Cancer Models: The combination of this compound and paclitaxel has shown significant promise in preclinical models of oral cancer. In an orthotopic model of tongue cancer using JMAR human oral cancer cells, the combination therapy led to a significant increase in the survival of mice compared to placebo or single-agent treatments. The mechanism behind this enhanced efficacy was attributed to a substantial increase in programmed cell death within the tumors nih.gov.
In vitro experiments confirmed this synergistic interaction. The addition of this compound to paclitaxel treatment significantly increased tumor cell death. Specifically, adding 2.0 μM of this compound dramatically shifted the concentration of paclitaxel required to induce apoptosis in 50% of cells from 0.1 μM down to 0.001 μM nih.gov. This demonstrates that this compound can sensitize oral cancer cells to the apoptotic effects of paclitaxel, thereby enhancing its therapeutic potential.
| Treatment | Paclitaxel Concentration for 50% Apoptosis (μM) | Reference |
|---|---|---|
| Paclitaxel alone | 0.1 μM | nih.gov |
| Paclitaxel + 2.0 μM PKI 166 | 0.001 μM | nih.gov |
Prostate Cancer Models: Within the scope of the conducted research, no specific preclinical studies detailing the combination of this compound and paclitaxel in prostate cancer models were identified. While both EGFR inhibition and paclitaxel are relevant therapeutic strategies in prostate cancer, data on their synergistic interaction involving PKI 166 specifically is not available in the reviewed literature.
Rationales for Combination Therapy Based on Molecular Pathway Crosstalk and Cellular Sensitization
The synergistic effects observed with this compound combinations are rooted in the intricate crosstalk between cellular signaling pathways. A primary rationale for combining this compound with chemotherapy is its ability to overcome drug resistance by targeting survival pathways activated by cellular stress.
Hypoxia, a common feature of the tumor microenvironment in pancreatic cancer, is known to induce resistance to gemcitabine-induced apoptosis. This resistance is mediated through the activation of key pro-survival signaling pathways, including the PI3K/Akt/NF-κB and MAPK(Erk) pathways nih.gov. Research has shown that this compound effectively inhibits the hypoxia-induced phosphorylation of Akt and MAPK(Erk), and subsequent NF-κB DNA binding activity nih.gov. By blocking these survival signals, this compound abrogates the resistance to gemcitabine, re-sensitizing the cancer cells to the chemotherapeutic agent nih.govwjgnet.com. This mechanism of cellular sensitization provides a strong molecular basis for the combination therapy's enhanced efficacy.
Furthermore, this compound's inhibitory action on EGFR signaling diminishes Akt activation, a critical node in cell survival and proliferation nih.gov. This action is complemented by the effects of chemotherapeutic agents, which induce cellular damage and apoptosis. By simultaneously blocking a key survival pathway with this compound and inducing cell damage with agents like gemcitabine or paclitaxel, the combination therapy creates a multi-pronged attack that is more effective than either agent alone.
Sequence-Dependent Effects in Preclinical Combination Studies
The timing and order of drug administration can be critical in combination chemotherapy, with different sequences potentially leading to synergistic, additive, or even antagonistic effects. Preclinical research on combinations involving EGFR inhibitors and cytotoxic drugs has shown that the sequence of administration is a crucial determinant of the therapeutic outcome.
Studies evaluating the combination of various EGFR antagonists with chemotherapeutic agents like taxanes or platinum derivatives have found that a synergistic antiproliferative effect is achieved when chemotherapy is administered before the EGFR inhibitor karger.com. This successful sequence was associated with a potentiation of apoptosis. In contrast, an antagonistic effect was observed when the EGFR inhibitor was given prior to the chemotherapy karger.com.
While specific studies detailing the sequence-dependent effects of this compound were not identified in the reviewed literature, this principle established for the broader class of EGFR inhibitors provides a strong rationale for the careful design of combination regimens. The findings suggest that initial treatment with a cytotoxic agent like gemcitabine or paclitaxel may prime the cancer cells, making them more susceptible to the subsequent blockade of EGFR survival signaling by this compound. This provides a clear hypothesis for optimizing the clinical application of such combination therapies.
Advanced Research Methodologies and Translational Research Paradigms
Application of Molecular Imaging Techniques for Pharmacodynamic Monitoring in Preclinical Models (e.g., PET with 3′-deoxy-3′-[18F]-fluorothymidine (18F-FLT))
The evaluation of novel therapeutic agents in oncology relies heavily on pharmacodynamic (PD) biomarkers to provide an early indication of biological activity. Molecular imaging, a non-invasive technique, has become a critical tool in preclinical drug development for assessing drug exposure, target engagement, and downstream biological effects. nih.gov Positron Emission Tomography (PET) is a particularly powerful modality that allows for the three-dimensional visualization and quantification of biological processes in vivo. itnonline.comresearchgate.net
For anti-proliferative agents like PKI 166 hydrochloride, which targets key drivers of cell growth, monitoring changes in tumor cell proliferation is a primary objective. The radiotracer 3′-deoxy-3′-[18F]-fluorothymidine (18F-FLT) is a validated PET biomarker for measuring cell proliferation. nih.gov 18F-FLT is a thymidine (B127349) analog that is taken up by proliferating cells and phosphorylated by the enzyme thymidine kinase 1 (TK1), effectively trapping the tracer within the cell. mdpi.comresearchgate.net The degree of 18F-FLT accumulation, therefore, provides a quantitative measure of TK1 activity and, by extension, cellular proliferation.
In the context of preclinical models, 18F-FLT PET imaging can be employed to:
Establish a baseline of tumor proliferation before treatment.
Longitudinally monitor the anti-proliferative effects of a compound over time.
Determine the relationship between drug dose, target inhibition, and the downstream effect on cell division.
While specific published studies detailing the use of 18F-FLT PET with this compound are not prominent, the application of this technique is highly relevant for characterizing inhibitors of the EGFR/HER2 pathway. Since signaling through these receptors directly impacts cell cycle progression, a potent inhibitor would be expected to cause a significant decrease in 18F-FLT uptake in sensitive tumor models. This imaging modality serves as a non-invasive pharmacodynamic biomarker, offering insights into therapeutic efficacy that can guide the design of clinical trials for novel kinase inhibitors. nih.govnih.gov The use of such advanced imaging techniques helps to better understand the dynamic biological processes and can aid in identifying drug candidates with a higher probability of clinical success. itnonline.comnih.gov
Development and Utilization of In Vitro and In Vivo Models for Compound Characterization and Validation
The preclinical characterization and validation of this compound were contingent on the use of a combination of in vitro and in vivo models. These model systems are essential for establishing the mechanism of action, potency, and preliminary anti-tumor activity of a new chemical entity before it can be considered for human trials.
In Vitro Models: Initial characterization of this compound involved assays using various cancer cell lines, particularly those known to overexpress the Epidermal Growth Factor Receptor (EGFR). These in vitro studies were fundamental in demonstrating that PKI 166 is a reversible inhibitor that acts by competing with ATP for the binding site on the tyrosine kinase domain of both EGFR and HER2. researchgate.net Research confirmed that the compound exhibits potent anti-proliferative activity across a range of EGFR-overexpressing cell lines. researchgate.net These cell-based assays are crucial for determining key parameters such as the half-maximal inhibitory concentration (IC50), which quantifies the compound's potency.
In Vivo Models: Following the promising results from cell-based studies, the anti-tumor activity of this compound was evaluated in in vivo models. researchgate.net These typically involve the use of immunodeficient mice (e.g., nude mice) bearing xenograft tumors. These tumors are generated by implanting human cancer cell lines that are dependent on EGFR signaling for their growth. The administration of PKI 166 in these EGFR-dependent nude mouse tumor models confirmed its anti-tumor activity. researchgate.net Such animal models allow researchers to assess not only the compound's ability to inhibit tumor growth but also to gather preliminary data on its pharmacokinetic profile. nih.govnih.gov
The table below summarizes the types of preclinical models used to characterize compounds like this compound and the key questions they address.
| Model Type | Specific Example | Purpose in Compound Characterization | Key Findings for PKI 166 |
| In Vitro | EGFR-overexpressing human cancer cell lines | Determine mechanism of action, potency (IC50), and specificity. | Potent anti-proliferative activity; reversible ATP-competitive inhibitor of EGFR and HER2. researchgate.net |
| In Vivo | Nude mice with EGFR-dependent tumor xenografts | Confirm anti-tumor efficacy, evaluate pharmacokinetics and tolerability. | Demonstrated anti-tumor activity in relevant cancer models. researchgate.net |
These integrated in vitro and in vivo studies provided the necessary preclinical proof-of-concept for this compound, establishing its biological activity and warranting its progression into early-phase clinical trials. researchgate.netnih.gov
Contributions of this compound Research to Broader Tyrosine Kinase Inhibitor Drug Discovery Principles
The research and development of this compound, a pyrrolopyrimidine derivative, has contributed valuable insights to the broader field of tyrosine kinase inhibitor (TKI) drug discovery, even though its clinical development was ultimately discontinued. researchgate.net These contributions span chemical scaffold development, understanding of dual-targeting paradigms, and the critical importance of the therapeutic index.
Scaffold and Selectivity: PKI 166 belongs to the pyrrolopyrimidine class of compounds. researchgate.net The exploration of this and related scaffolds, such as the 2-phenylaminopyrimidine and 4-aminoquinazoline structures seen in groundbreaking drugs like imatinib, gefitinib, and erlotinib, has been a cornerstone of kinase inhibitor chemistry. scielo.brnih.gov Research into compounds like PKI 166 helped to refine the understanding of structure-activity relationships required to achieve potent and selective inhibition of specific kinases within the vast human kinome.
Dual EGFR/HER2 Inhibition: PKI 166 was designed as a dual inhibitor of both EGFR (HER1) and HER2. This approach was based on the understanding that co-expression and heterodimerization of these receptors play a significant role in the pathology of many cancers. The development of dual inhibitors represented a rational therapeutic strategy to overcome potential resistance mechanisms and achieve a broader spectrum of anti-tumor activity compared to targeting EGFR alone. The preclinical and early clinical investigation of PKI 166 provided important data on the feasibility and challenges of this dual-targeting approach, informing the development of subsequent, successful dual inhibitors.
Lessons in Clinical Translation: The progression of PKI 166 into Phase I clinical trials highlighted the critical challenge of translating preclinical efficacy into a clinically viable therapeutic. nih.gov The trials revealed dose-limiting toxicities, including diarrhea, skin rash, and elevations in liver transaminases. nih.gov While the compound demonstrated a linear pharmacokinetic profile, the emergence of these adverse effects at higher doses underscored the difficulty in achieving a sufficient therapeutic window—a dose high enough to be effective against the tumor but low enough to be tolerated by the patient. This experience with PKI 166 and other early-generation TKIs reinforced a fundamental principle in drug discovery: optimizing potency and selectivity must be balanced with a favorable safety profile. researcher.life These learnings have driven the search for next-generation inhibitors with improved tolerability and a wider therapeutic index.
Future Research Perspectives and Unexplored Avenues for Pki 166 Hydrochloride
Elucidation of Broader Biological Networks Influenced by PKI 166 Hydrochloride Activity
This compound was primarily designed as a selective inhibitor of EGFR (also known as ErbB1 or HER1) and HER2/ErbB2 tyrosine kinases. researchgate.netmdpi.com However, preclinical evidence suggests its activity may extend beyond these primary targets, influencing a wider array of biological networks. Future research could focus on fully delineating these off-target or downstream effects to build a comprehensive understanding of its cellular impact.
One significant area for investigation is the compound's influence on cardiovascular signaling. A study in a hypertensive rat model of chronic kidney disease revealed that PKI-166 attenuated the progression of hypertension and maintained cardiac function. nih.gov These cardiovascular protective effects appeared to be independent of its impact on the kidney, suggesting that EGFR inhibition may play a role in cardiovascular regulation that is not fully understood. nih.gov Further studies are warranted to explore the specific pathways through which PKI-166 exerts these benefits.
Another research avenue involves the interaction of this compound and its metabolites with hepatic transport proteins. Studies have shown that the compound and its main O-glucuronide metabolite, ACU154, interact with transporters such as OATP2, MRP2/mrp2, and the bile salt export pump (bsep). nih.gov These interactions are crucial for the drug's disposition and clearance but also suggest a potential for drug-drug interactions and broader effects on liver biology. A deeper investigation into how PKI-166 modulates these transport systems could provide valuable information for the development of other kinase inhibitors that are cleared through similar metabolic pathways.
Table 1: Observed Biological Activities of PKI 166 Beyond Primary Target Inhibition
| Biological System | Observed Effect of PKI 166 | Potential Area for Future Research |
| Cardiovascular | Attenuated hypertension and maintained cardiac function in a preclinical model. nih.gov | Elucidation of specific signaling pathways involved in cardiovascular protection. |
| Hepatic Transport | Interacted with and inhibited transport proteins OATP2, MRP2/mrp2, and bsep. nih.gov | Understanding the broader implications for liver function and potential for drug-drug interactions. |
| Angiogenesis | Reduced angiogenesis in a mouse model of pancreatic cancer. tocris.com | Investigating the detailed molecular mechanisms of anti-angiogenic activity. |
Potential for Repurposing or Investigating Analogues in Other Preclinical Disease Contexts
The strategy of drug repurposing—finding new therapeutic uses for existing drugs—can significantly shorten the timeline and reduce the costs of drug development. mdpi.com Given the observed cardiovascular effects of PKI-166, exploring its potential or that of its analogues in cardiovascular diseases presents a compelling opportunity. Although the compound itself did not show benefits for progressive renal damage in one study, its ability to protect cardiovascular function warrants further investigation in other models of heart disease or hypertension. nih.gov
The development of analogues of PKI 166 could also be a fruitful area of research. By modifying the original pyrrolopyrimidine structure, it may be possible to enhance its activity on specific targets or to develop compounds with entirely new therapeutic profiles. researchgate.net For instance, analogues could be designed to be more selective for other kinases or to have improved pharmacokinetic properties. These new chemical entities could then be screened in a wide range of preclinical disease models, including various cancers, inflammatory conditions, and metabolic disorders, where kinase signaling is known to be dysregulated. nih.gov
The general approach of repurposing tyrosine kinase inhibitors is gaining traction. For example, inhibitors of Src and Abl kinases are being investigated for new applications beyond their original indications. mdpi.com This precedent supports the rationale for exploring new contexts for PKI-166 or its derivatives, moving beyond its initial focus on solid tumors.
Advancements in Preclinical Modeling to Predict Compound Behavior and Efficacy More Accurately
The success of future research involving this compound and its analogues will heavily depend on the use of advanced preclinical models that can more accurately predict clinical outcomes. The field of preclinical modeling is rapidly evolving, moving beyond traditional cell lines and animal models to more sophisticated systems.
Computational and Machine Learning Approaches: New computational tools are being developed to better predict the target landscape of kinase inhibitors. For example, machine learning pipelines that use 3D convolutional neural networks (3D-CNN) can analyze the structure of kinases to predict their interaction with various inhibitors. nih.gov Applying such models to PKI-166 could help identify previously unknown off-targets and predict the kinome-wide effects of new analogues, guiding further experimental work. nih.gov
Advanced In Vitro and In Vivo Models: There is a growing need for more predictive and scalable preclinical models. xtalks.com Patient-derived models, such as tumor organoids, offer a promising platform to study drug response in a context that more closely mirrors human physiology. bmj.com These three-dimensional cultures can help evaluate the efficacy of compounds like PKI-166 in a heterogeneous cellular environment. Furthermore, the use of patient-derived xenograft (PDX) and humanized mouse models can provide better insights into a compound's in vivo efficacy and potential interactions with the immune system. xtalks.com
Integrating pharmacokinetic and pharmacodynamic (PK/PD) studies within these advanced models is crucial to understand the mechanism of action and to optimize treatment strategies. xtalks.com By leveraging these innovative preclinical tools, researchers can more accurately predict the behavior of PKI-166 analogues, accelerating their potential translation into new therapeutic applications.
Table 2: Advanced Preclinical Models for Kinase Inhibitor Research
| Model Type | Description | Application for PKI 166 Research |
| 3D Convolutional Neural Networks (3D-CNN) | Machine learning models that analyze 3D protein structures to predict drug-target interactions. nih.gov | Predict the full target landscape of PKI-166 and its analogues; identify potential off-targets. |
| Patient-Derived Organoids | 3D in vitro cultures derived from patient tissues that mimic the architecture and function of the original organ. bmj.com | Evaluate the efficacy of PKI-166 analogues in a more physiologically relevant cancer context. |
| Patient-Derived Xenografts (PDX) | Tumor tissues from a patient are implanted into immunodeficient mice. xtalks.com | Assess in vivo efficacy and biomarker response to PKI-166 analogues in a model that retains tumor heterogeneity. |
Q & A
Basic Research Questions
Q. What methodological considerations are critical for synthesizing and characterizing PKI 166 hydrochloride in preclinical studies?
- Answer: Synthesis and characterization require rigorous validation of chemical identity and purity. For novel compounds, use nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm structural integrity. For purity, employ elemental analysis and chromatographic methods (e.g., HPLC with UV detection). Ensure batch-to-batch consistency by documenting reaction conditions (solvent, temperature, catalysts) and characterizing intermediates . Known compounds should cross-reference established protocols in literature, while novel derivatives require full spectral data and purity ≥95% for reliable biological testing .
Q. How can researchers design in vitro assays to evaluate this compound’s mechanism of action?
- Answer: Use cell-based assays (e.g., kinase inhibition, apoptosis markers) with appropriate controls (vehicle and positive/negative controls). Optimize dose-response curves to determine IC₅₀ values and validate target engagement via Western blotting or flow cytometry (e.g., CD71 labeling for cellular maturation stages, as in genotoxicity studies). Ensure reproducibility by standardizing cell lines, culture conditions, and assay endpoints . For enzyme inhibition studies, include kinetic analyses (e.g., Km and Vmax) to distinguish competitive vs. non-competitive mechanisms .
Q. What statistical approaches are recommended for analyzing pharmacological data from this compound studies?
- Answer: Apply transformations (e.g., arcsin√ for proportional data, log-transformation for variance stabilization) to meet normality assumptions. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For dose-response relationships, nonlinear regression (e.g., four-parameter logistic model) is ideal. Report effect sizes and confidence intervals to contextualize significance .
Advanced Research Questions
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Answer: Investigate pharmacokinetic (PK) factors (e.g., bioavailability, metabolic stability) using LC-MS/MS to quantify plasma/tissue concentrations. Compare in vitro IC₅₀ values with in vivo exposure levels (AUC, Cmax). If poor correlation persists, evaluate target engagement in vivo via pharmacodynamic (PD) markers (e.g., phospho-protein assays) or consider off-target effects using proteome-wide screens . Document discrepancies transparently in discussions to guide future optimization .
Q. What strategies optimize experimental design for this compound’s combination therapy studies?
- Answer: Use factorial designs to assess synergistic/additive effects (e.g., Chou-Talalay method for combination index). Include single-agent and vehicle controls. Power calculations should account for potential interaction effects (α = 0.05, β = 0.2). Validate synergy in multiple models (e.g., 2D vs. 3D cell cultures, patient-derived xenografts) to reduce context-dependent bias .
Q. How can computational modeling enhance mechanistic understanding of this compound’s selectivity?
- Answer: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target vs. off-target kinases. Validate predictions with mutagenesis studies (e.g., alanine scanning of kinase domains). Use molecular dynamics simulations (e.g., GROMACS) to assess binding stability and conformational changes. Cross-reference with kinome-wide profiling data to prioritize high-risk off-targets .
Q. What are best practices for resolving contradictory findings in this compound’s toxicity profiles across studies?
- Answer: Conduct meta-analyses to identify confounding variables (e.g., dosing schedules, animal strains). Replicate studies under harmonized conditions, adhering to OECD guidelines for genotoxicity (e.g., micronucleus assays with CD71/PI gating) . Use orthogonal methods (e.g., comet assay vs. γH2AX foci staining) to confirm results. Discuss species-specific metabolic differences that may limit translational relevance .
Methodological Resources
- Data Reproducibility: Follow journal guidelines (e.g., Advanced Journal of Chemistry) for detailed experimental protocols and raw data sharing .
- Ethical Compliance: Obtain institutional approvals for animal/human studies and disclose funding sources to mitigate bias .
- Literature Synthesis: Use specialized databases (e.g., Web of Science) for seminal and recent studies to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
